molecular formula C16H13ClO3 B1327989 3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-10-6

3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1327989
CAS RN: 898760-10-6
M. Wt: 288.72 g/mol
InChI Key: IAKCSERNBZQPAM-UHFFFAOYSA-N
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Description

“3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C16H13ClO3 . It has a molecular weight of 288.73 . The compound is also known as "(4-chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone" .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” consists of a 1,3-dioxolane ring attached to a benzophenone group with a chlorine atom . The InChI code for this compound is 1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 .


Physical And Chemical Properties Analysis

“3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” is a very light yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Fungicidal Activities

3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, through its derivatives, has shown significant applications in the field of fungicides. The ketalization of benzophenones with various reactants including epichlorohydrin has led to the formation of compounds with high fungicidal activities. These compounds, namely 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles, demonstrate the chemical's potential in agricultural and pharmaceutical applications (Talismanov & Popkov, 2007).

Synthesis of Benzophenone Derivatives

The compound plays a crucial role in the synthesis of various benzophenone derivatives. One study demonstrated the lithiation of 2-Aryl-2-(chloroaryl)-1,3-dioxolanes, which was essential in the synthesis of new ortho-functionalized benzophenone derivatives. This process highlights its importance in organic synthesis, particularly in the development of new chemical entities (Lukács, Porcs-Makkay, & Simig, 2004).

Photoreactions in Organic Chemistry

3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone has been studied in various photoreactions. For example, it has been involved in photochemically initiated reactions of substituted 1,3-dioxolanes, contributing to the understanding of mechanisms such as ring-fission in organic photochemistry (Hartgerink, Laan, Engberts, & Boer, 1971).

Applications in Material Science

The derivative of 3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone has been used in the synthesis of materials such as the intermediate of fungicide difenoconazole. This shows its relevance in material science and industrial chemistry for the production of valuable chemical products (Xie Wei-sheng, 2007).

Photopolymerization Initiator

In another study, benzophenone-di-1,3-dioxane, a novel photoinitiator for free radical polymerization, was synthesized and characterized. Its application demonstrates the compound's potential in the field of polymer science, particularly in photopolymerization processes (Wang Kemin, Shan Jiang, Jianwei Liu, Nie, & Yu, 2011).

properties

IUPAC Name

(3-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-3-1-2-13(10-14)15(18)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKCSERNBZQPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645111
Record name (3-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898760-10-6
Record name (3-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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